molecular formula C21H14ClF3N4O B6481759 4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899746-35-1

4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No. B6481759
CAS RN: 899746-35-1
M. Wt: 430.8 g/mol
InChI Key: BMUTWBOLZRDSOT-UHFFFAOYSA-N
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Description

The compound “4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” is a derivative of trifluoromethylpyridine (TFMP). TFMP and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of TFMP derivatives involves various methods . For example, a series of 4-[4–chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods . The process for preparing related compounds often involves reacting the compound with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are diverse, depending on the specific derivative and the conditions of the reaction . For instance, the reaction of certain compounds with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent is a common step in the synthesis of related compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives can vary widely depending on the specific derivative . Unfortunately, specific physical and chemical properties for “this compound” are not provided in the sources retrieved.

properties

IUPAC Name

4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF3N4O/c1-12-17-18(22)16(11-26-19(17)29(28-12)15-5-3-2-4-6-15)20(30)27-14-9-7-13(8-10-14)21(23,24)25/h2-11H,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUTWBOLZRDSOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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